AC-Ser-gln-asn-tyr-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

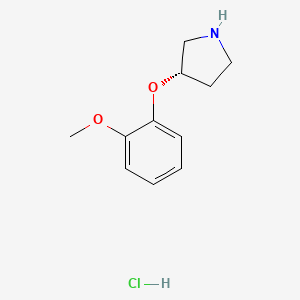

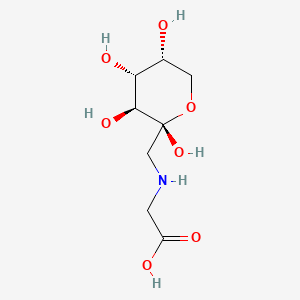

AC-Ser-Gln-Asn-Tyr-OH is a peptide with the sequence Acetyl-Serine-Glutamine-Asparagine-Tyrosine. It has been found to be a substrate for purified recombinant HIV-1 protease . The peptide is also known as Acetyl-Ser-Gln-Asn-Tyr .

Molecular Structure Analysis

The molecular formula of AC-Ser-Gln-Asn-Tyr-OH is C23H32N6O10 . The molecular weight is 552.5 g/mol . The InChIKey, a unique identifier for chemical substances, is SOXZHYWWHJJAIA-QAETUUGQSA-N .Aplicaciones Científicas De Investigación

Peptide Cleavage and Deprotection : A study by Engebretsen et al. (2009) found that during the cleavage and deprotection of a peptidyl resin, which included a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, there was partial removal of acid-stable S-Acm groups, leading to the formation of a disulfide-cyclic peptide derivative and tyrosine ring alkylation. This suggests implications in peptide synthesis and stability under various conditions (Engebretsen et al., 2009).

HIV-1 Protease Studies : The peptidolytic reaction of HIV-1 protease was investigated using oligopeptide substrates resembling cleavage sites in naturally occurring polyprotein substrates. The study by Hyland et al. (1991) included a peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which is similar to AC-Ser-Gln-Asn-Tyr-OH. This study provided insights into the kinetic mechanism of the HIV-1 protease (Hyland et al., 1991).

Radiometric Assay for HIV-1 Protease : A radiometric assay developed by Hyland et al. (1990) for HIV-1 protease used a heptapeptide substrate, including a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, to monitor the enzyme's activity. This assay was significant for kinetic analysis and evaluation of protease inhibitors (Hyland et al., 1990).

Characterization of Growth Hormone Releasing Peptides : The characterization of a peptide from a human pancreatic tumor with growth hormone-releasing activity, as studied by Esch et al. (1982), is relevant. Although the sequence is not identical to AC-Ser-Gln-Asn-Tyr-OH, the study provides insights into the structural analysis of biologically active peptides (Esch et al., 1982).

Prenyltransferase Enzymes Study : Malwal et al. (2018) investigated the role of conserved residues in isoprenoid biosynthesis enzymes, which could be relevant to understanding how sequences like AC-Ser-Gln-Asn-Tyr-OH interact in enzymatic processes (Malwal et al., 2018).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZHYWWHJJAIA-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Ser-gln-asn-tyr-OH | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3/'-O-[(DIMETHOXYTRITYL)PROPYL][3-HYDROXYPROPYL]DISULFIDE](/img/no-structure.png)